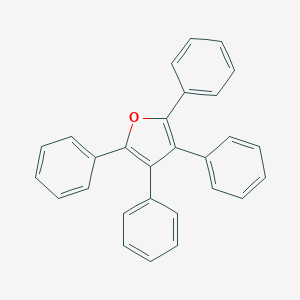

Tetraphenylfuran

Description

Overview of Furan-Based Chromophores in Advanced Materials Science

Furan-based chromophores are a significant class of organic molecules that have garnered considerable attention in the field of advanced materials science. These compounds, characterized by a five-membered aromatic ring containing one oxygen atom, serve as fundamental building blocks for a wide array of functional materials. Their utility stems from their unique electronic and photophysical properties, which can be readily tuned through chemical modifications.

In comparison to their thiophene-based counterparts, furan-containing materials often exhibit better solubility, which is a crucial attribute for solution-based processing of electronic devices. acs.orgrsc.org Furthermore, the distinct electronegativity and smaller atomic size of the oxygen atom in the furan (B31954) ring, as compared to sulfur in thiophene, can lead to materials with higher electron-richness, enhanced fluorescence, and greater rigidity. rsc.org These properties are highly desirable for applications in organic electronics.

The versatility of furan chemistry allows for the synthesis of a diverse range of chromophores, from simple oligofurans to complex donor-acceptor architectures. rsc.org This structural diversity enables the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of materials for organic solar cells and other optoelectronic devices. rsc.org The introduction of furan units into conjugated polymers and small molecules has been shown to significantly enhance their performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org

Historical Context of Tetraphenylfuran Synthesis and Early Investigations

The synthesis of this compound has been documented through various methods over the years. One of the early reported methods involves the reaction of benzoin (B196080) with p-toluenesulfonic acid in refluxing xylene. acs.org Another approach involved heating benzoin with anhydrous aluminum chloride in a sealed tube. ias.ac.in A significant development in the synthesis of this compound was the titanium-induced reductive coupling reaction, which provided a facile route to the compound. acs.org

Early investigations into this compound were often part of broader studies on the chemistry of polyphenylated aromatic compounds. For instance, the photolysis of 3,4,5,6-tetraphenylpyridazine 1-oxide was found to yield this compound among other products. jst.go.jp These early studies laid the groundwork for understanding the fundamental reactivity and properties of this highly substituted furan derivative.

Contemporary Significance of this compound in Organic Electronic Materials and Photochemistry

In recent years, this compound has emerged as a molecule of significant interest in the fields of organic electronic materials and photochemistry. routledge.comnih.gov Its propeller-shaped molecular structure is a key feature that influences its photophysical properties. mdpi.com While many propeller-shaped molecules exhibit aggregation-induced emission (AIE), where their fluorescence quantum yield increases in the aggregated or solid state, this compound surprisingly displays aggregation-caused quenching (ACQ). mdpi.comrsc.org This phenomenon, where the emission is quenched in the condensed phase, has been the subject of detailed experimental and theoretical investigations to understand the underlying mechanisms involving intramolecular rotation and conjugation effects. mdpi.comrsc.org

The unique photophysical behavior of this compound makes it a valuable model compound for studying the fundamental processes that govern light emission in organic materials. Understanding why it exhibits ACQ provides crucial insights into the design principles for developing new and efficient AIE-active materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net

Furthermore, the this compound moiety has been incorporated into the backbone of advanced polymers, such as aromatic polyimides. researchgate.net The introduction of this bulky and rigid structure has been shown to enhance the glass transition temperature and improve the solubility of the resulting polymers, making them promising candidates for high-performance materials. researchgate.net In the realm of photochemistry, this compound has been utilized as a reactant in the synthesis of more complex heterocyclic systems, such as phenanthro[9,10-b]furans. rsc.org These studies highlight the ongoing importance of this compound as a versatile building block and a subject of fundamental research in contemporary materials science.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetraphenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLFKBDHSBFSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279252 | |

| Record name | Tetraphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056-77-5 | |

| Record name | Tetraphenylfuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPHENYLFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Routes of Tetraphenylfuran

The synthesis of this compound can be achieved through several key methodologies, including condensation, oxidative coupling, and reductive coupling reactions. Additionally, multi-step syntheses from basic chemical feedstocks provide another avenue to this complex molecule.

Condensation Reactions with Carbonyl Precursors (e.g., Benzoin)

A prominent and historically significant method for synthesizing this compound involves the acid-catalyzed self-condensation of benzoin (B196080). researchgate.netrsc.org In this reaction, two molecules of benzoin react in the presence of an acid catalyst, typically in a high-boiling solvent like xylene, to form this compound. researchgate.netiau.ir The reaction proceeds through the formation of deoxybenzoin (B349326) and benzil (B1666583) as key intermediates. rsc.org Initially, benzoin undergoes disproportionation to yield deoxybenzoin and benzil. Subsequently, the deoxybenzoin condenses with another molecule of benzoin, leading to the formation of the this compound ring system. rsc.org This process is often accompanied by the azeotropic removal of water to drive the reaction to completion. researchgate.net

The mechanism involves the protonation of a hydroxyl group in benzoin, followed by the elimination of water to form a carbocation. This intermediate then reacts with a second molecule of benzoin. A series of subsequent steps, including cyclization and dehydration, ultimately afford the stable this compound ring.

Oxidative Coupling Strategies (e.g., Diphenylacetylene (B1204595) with Palladium(II) Acetate)

Oxidative coupling reactions provide a modern and efficient route to this compound and its derivatives. One such strategy involves the coupling of terminal alkynes. While specific examples detailing the direct synthesis of this compound via palladium-catalyzed oxidative coupling of diphenylacetylene were not prevalent in the search results, the general principle of alkyne coupling to form furan (B31954) rings is well-established. For instance, gold-catalyzed oxidative coupling of terminal alkynes has been shown to produce cyclic conjugated diynes, which can then be transformed into furan derivatives. nih.gov Similarly, palladium catalysis is employed in the synthesis of various substituted furans from alkynes and other precursors. organic-chemistry.org These methods typically involve the formation of a metal-acetylide intermediate, followed by coupling and cyclization steps. nih.govsioc-journal.cn

Reductive Coupling Approaches (e.g., Titanium-Induced Methods)

Titanium-induced reductive coupling reactions offer a facile route to this compound from appropriate precursors. acs.orgacs.orgtandfonline.com The McMurry reaction, a well-known reductive coupling method, utilizes low-valent titanium species to couple two carbonyl groups, forming an alkene. organic-chemistry.orgwikipedia.org This reaction can be adapted for the synthesis of furans. For instance, the reductive coupling of 1,4-dicarbonyl compounds using low-valent titanium, often generated in situ from titanium chlorides (like TiCl₃ or TiCl₄) and a reducing agent (such as zinc powder or lithium aluminum hydride), can lead to the formation of the furan ring. wikipedia.orgjocpr.comalfa-chemistry.com The reaction proceeds through a pinacol (B44631) coupling mechanism followed by deoxygenation of the resulting 1,2-diol by the oxophilic titanium species to yield the final product. organic-chemistry.orgwikipedia.org

| Precursor(s) | Reagents | Product | Reference(s) |

| Benzil and other benzoyl derivatives | TiCl₃, LiAlH₄ | This compound and related reduced products | researchgate.net |

Multi-step Syntheses from Common Precursors (e.g., Toluene)

This compound can also be synthesized through multi-step reaction sequences starting from simple and readily available precursors like toluene (B28343). A potential pathway involves the initial conversion of toluene to stilbene (B7821643) (1,2-diphenylethylene). orgsyn.orggoogle.comresearchgate.net The synthesis of stilbene from toluene can be achieved through various methods, including oxidative dehydrocoupling using catalysts like lead oxide or cobalt-lanthanide systems at high temperatures. google.com Once stilbene is obtained, it can be further functionalized and cyclized to form the this compound core. For example, derivatives of stilbene can be converted into 1,4-dicarbonyl compounds, which can then undergo cyclization to form the furan ring. Another approach involves the Wittig-Horner reaction using benzils and arylmethyldiphenylphosphine oxides, which can be derived from toluene, to produce substituted stilbenes that could potentially be precursors to this compound. wiley-vch.de

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in many of the synthetic routes to this compound, enhancing reaction rates, improving yields, and enabling milder reaction conditions. Acid catalysts are particularly prominent in condensation-based syntheses.

Acid Catalysis (e.g., p-Toluenesulfonic Acid, Superacid Sulfonic Clays)

Acid catalysts are fundamental to the synthesis of this compound from benzoin. rsc.orgp-Toluenesulfonic acid (p-TSA) is a commonly employed homogeneous catalyst for this transformation, typically used in boiling xylene. researchgate.netiau.irresearchgate.net It facilitates the key dehydration and condensation steps in the reaction mechanism. iau.ir

In addition to traditional homogeneous acids, solid acid catalysts have emerged as effective and often more environmentally benign alternatives. Superacid sulfonic clays , such as montmorillonite (B579905) KSF, have been successfully used to catalyze the conversion of benzoin to this compound. researchgate.netresearchgate.net These clay catalysts offer advantages such as high acidity, lack of corrosiveness, selectivity, and ease of separation from the reaction mixture. researchgate.net The reaction using superacid sulfonic clay can be performed under different conditions, such as under a nitrogen stream or in an air atmosphere, which can influence the product distribution. researchgate.netresearchgate.net Other solid acid catalysts, including sulfonic acid-functionalized polymers like Amberlyst resins and zeolites, are also known to be effective in various acid-catalyzed reactions, including condensations and dehydrations relevant to furan synthesis. google.comcnr.it

| Catalyst | Precursor | Solvent | Key Findings | Reference(s) |

| p-Toluenesulfonic acid (p-TSA) | Benzoin | Xylene | Catalyzes self-condensation to form this compound, with benzil as a by-product. | researchgate.netiau.ir |

| Superacid Sulfonic Clay (e.g., KSF) | Benzoin | Toluene | Acts as an efficient and reusable solid acid catalyst for the synthesis. Product yields vary with reaction atmosphere (N₂ vs. air). | researchgate.netresearchgate.net |

Reaction Mechanisms of this compound Formation

The formation of this compound through acid catalysis generally proceeds from a 1,4-dicarbonyl intermediate. A well-documented pathway involves the acid-catalyzed reaction of benzoin. rsc.orgrsc.org In this process, benzoin undergoes a disproportionation reaction to yield benzil and deoxybenzoin. rsc.org The deoxybenzoin then condenses with another molecule of benzoin to form this compound. rsc.orgrsc.org

The mechanism can be described in the following key steps:

Enolization: The reaction is initiated by the acid-catalyzed enolization of a ketone. In the context of starting from a 1,4-diketone like 1,2,3,4-tetraphenylbutane-1,4-dione, one of the ketone carbonyls will enolize. When bismuth triflate is used as the catalyst, the Lewis acidic bismuth center coordinates to the carbonyl oxygen, promoting the formation of an enol or enolate-like intermediate.

Intramolecular Cyclization: The enol hydroxyl group then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This step results in the formation of a five-membered cyclic hemiacetal intermediate.

Dehydration: Under the acidic conditions, the two hydroxyl groups in the cyclic intermediate are protonated, leading to the elimination of two molecules of water. This dehydration process results in the formation of the stable, aromatic this compound ring.

An alternative pathway for the formation of the 1,4-diketone precursor involves the rhodium-catalyzed oxidative coupling of aryl benzyl (B1604629) ketones. researchgate.net This method produces 2,3-diaryl-1,4-diketones, which can then undergo cyclization to form the corresponding tetrasubstituted furans. researchgate.net

When starting from benzoin, the proposed mechanism involves the following: rsc.org

Disproportionation: In the presence of an acid catalyst, two molecules of benzoin react. One is oxidized to benzil, and the other is reduced to deoxybenzoin.

Condensation: The deoxybenzoin, possessing an activated methylene (B1212753) group, condenses with a molecule of benzil. This condensation, followed by cyclization and dehydration, leads to the formation of this compound.

The role of the metal catalyst, such as bismuth triflate, is to act as a Lewis acid, activating the carbonyl groups towards nucleophilic attack and facilitating the dehydration steps, thereby increasing the reaction rate and allowing the process to occur under milder conditions. organic-chemistry.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bismuth Triflate |

| Benzoin |

| 1,2,3,4-Tetraphenylbutane-1,4-dione |

| Toluene |

| Benzil |

Advanced Spectroscopic Characterization and Elucidation of Excited States

Advanced Spectroscopic Techniques for Structural Confirmation

To confirm the molecular structure and integrity of tetraphenylfuran, several high-resolution spectroscopic methods are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules at the atomic level. preprints.org It provides detailed information about the chemical environment of individual nuclei.

In solution-state NMR, typically using a solvent like deuterated chloroform (B151607) (CDCl₃), this compound exhibits characteristic signals. The ¹H NMR spectrum shows multiplets in the aromatic region, generally between δ 7.14 and 7.53 ppm, corresponding to the protons on the four phenyl rings. rsc.org The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the different carbon atoms in the furan (B31954) ring and the attached phenyl groups. rsc.org For instance, in CDCl₃, characteristic ¹³C NMR signals for this compound appear at δ 147.7, 133.1, 130.9, 130.4, 128.4, 128.3, 127.3, 127.1, 125.8, and 125.1 ppm. rsc.org

Solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. preprints.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. libretexts.orgemory.edu Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. preprints.orglibretexts.org While specific ssNMR data for this compound is not detailed in the provided search results, the technique is crucial for studying crystalline and amorphous solids, providing information on molecular packing and conformation that is inaccessible in solution. preprints.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 7.53–7.50 (m, 4H), 7.28–7.19 (m, 12H), 7.18–7.14 (m, 4H) rsc.org |

| ¹³C | CDCl₃ | 147.7, 133.1, 130.9, 130.4, 128.4, 128.3, 127.3, 127.1, 125.8, 125.1 rsc.org |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and integrity of a compound. spectroscopyonline.com For this compound, techniques like High-Resolution Mass Spectrometry (HRMS) can provide a precise mass measurement, confirming its elemental composition. rsc.org

Chemical derivatization can be combined with mass spectrometry to enhance analytical capabilities, such as improving ionization efficiency or enabling the differentiation of isomers. spectroscopyonline.commagtech.com.cn While the direct derivatization of this compound is not extensively detailed in the search results, derivatization techniques are broadly applied in mass spectrometry to analyze various functional groups and improve detection limits for specific applications. copernicus.orgddtjournal.comnih.gov For example, reagents can be used to target specific functional groups, thereby increasing the sensitivity and selectivity of the analysis. ddtjournal.com

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. iastate.edu

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₂₈H₂₀O rsc.org |

| Molecular Weight | 372.45 g/mol |

| Crystal System | Monoclinic mdpi.com |

| Space Group | C2/c mdpi.com |

Optical Spectroscopic Characterization of this compound

The interaction of this compound with light is characterized using optical spectroscopy, which reveals details about its electronic structure and excited-state dynamics.

UV-Visible (UV/Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. In a solvent like tetrahydrofuran (B95107) (THF), the UV/Vis spectrum of this compound shows an intense absorption band around 327 nm and a lower intensity band at approximately 270 nm. mdpi.comresearchgate.net These absorption bands are attributed to π-π* electronic transitions within the conjugated system of the molecule. acs.org The position and intensity of these bands can be influenced by the solvent environment. mdpi.com

Table 3: UV/Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Tetrahydrofuran (THF) | 327, 270 mdpi.comresearchgate.net |

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. horiba.com The shape, intensity, and wavelength of the fluorescence emission are sensitive to the molecule's environment, including solvent polarity, temperature, and aggregation state. jasco-global.com

In dilute tetrahydrofuran (THF) solution, this compound exhibits fluorescence with an emission maximum at 383 nm. mdpi.comresearchgate.net However, its emission properties are highly dependent on the surrounding medium. The fluorescence intensity of this compound is known to decrease as the polarity of the solvent increases, a phenomenon often accompanied by a bathochromic (red) shift in the emission maximum. researchgate.net For instance, the most intense emission is observed in a nonpolar solvent like carbon tetrachloride (CCl₄), with a maximum at 477 nm. researchgate.net

Interestingly, in contrast to many other propeller-shaped molecules that exhibit aggregation-induced emission (AIE), this compound displays aggregation-caused quenching (ACQ). researchgate.netacs.org This means that as the molecules aggregate, for example in mixtures of a good solvent like THF and a poor solvent like water, the fluorescence is significantly diminished. researchgate.net Upon crystallization into nanoaggregates, the fluorescence is almost completely lost. mdpi.com This quenching is attributed to an increase in non-radiative decay pathways in the aggregated state. mdpi.com

Table 4: Fluorescence Emission Data for this compound in Different Solvents

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) |

| Tetrahydrofuran (THF) | 327 | 383 mdpi.comresearchgate.net |

| Carbon Tetrachloride (CCl₄) | Not specified | 477 researchgate.net |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamic processes that occur in a molecule's excited state following photoexcitation. lightcon.cominstras.com This method measures the decay of fluorescence intensity over time, providing critical information on the excited-state lifetime (τ), and the rates of competing deactivation pathways, which are broadly categorized as radiative (k_r) and non-radiative (k_nr) processes. edinst.commontana.edu Techniques such as Time-Correlated Single Photon Counting (TCSPC) allow for the precise measurement of fluorescence decay profiles, revealing how molecular environments and interactions influence the fate of the excited state. lightcon.com

In the case of this compound (TPF), a propeller-shaped molecule, its photophysical behavior is highly dependent on its physical state. nih.gov In a dilute tetrahydrofuran (THF) solution, TPF is significantly emissive. nih.gov The experimental absorption spectrum in THF shows a strong band at 327 nm with a fluorescence emission peak at 383 nm. nih.govresearchgate.net Under these conditions, it exhibits a notable fluorescence quantum yield (Φf). nih.gov

However, the fluorescence behavior of TPF changes dramatically upon aggregation or crystallization. nih.gov Unlike materials that exhibit Aggregation-Induced Emission (AIE), TPF displays a phenomenon known as Aggregation-Caused Quenching (ACQ). researchgate.netacs.org This means its fluorescence is intense in solution but is almost completely extinguished in the solid state. nih.govresearchgate.net Time-resolved studies reveal that this quenching is the result of a drastic change in the de-excitation kinetics. nih.gov Specifically, upon aggregation, the non-radiative decay pathways become overwhelmingly dominant, while the rate of radiative decay decreases. nih.govresearchgate.net This is attributed to the specific intermolecular interactions and molecular packing in the condensed phase, which open up efficient channels for the excited state to relax back to the ground state without emitting a photon. nih.govresearchgate.net

The kinetic data from studies on this compound in different states highlight the profound effect of the molecular environment on its excited-state dynamics.

Table 1: Photophysical Properties of this compound (TPF) in Solution vs. Aggregate State

| Property | TPF in THF Solution | TPF in Aggregate/Crystal |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.40 | ~0.0 |

| Radiative Decay Rate (k_r) | 5.88 x 10⁸ s⁻¹ | 0.67 x 10⁸ s⁻¹ |

| Non-radiative Decay Rate (k_nr) | 8.8 x 10⁸ s⁻¹ | 166 x 10⁸ s⁻¹ |

Data sourced from experimental results reported in scientific literature. nih.gov

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy encompasses techniques that probe the vibrations of molecules. tanta.edu.eg These vibrations, which involve the stretching and bending of chemical bonds, are specific to the molecule's structure and the nature of its chemical bonds, providing a unique molecular "fingerprint". msu.eduwikipedia.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are two distinct but complementary forms of vibrational spectroscopy used to elucidate molecular structure. msu.eduwikipedia.org

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. wikipedia.org For a specific vibrational mode to be IR active, it must cause a change in the molecule's net dipole moment. tanta.edu.egwikipedia.org Consequently, IR spectroscopy is particularly sensitive to polar functional groups and asymmetric vibrations. tanta.edu.eg

Raman Spectroscopy is a light-scattering technique. libretexts.org It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. wikipedia.org The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations. libretexts.org For a vibration to be Raman active, it must cause a change in the molecule's polarizability—the deformability of its electron cloud. libretexts.org Therefore, Raman spectroscopy is highly effective for studying non-polar, symmetric bonds and the skeletal framework of molecules. beilstein-journals.org

For the this compound molecule, IR and Raman spectroscopy provide complementary structural information:

IR spectroscopy would be particularly sensitive to the vibrations of the polar C-O-C ether linkage within the central furan ring. Asymmetric stretching and bending modes of the phenyl rings would also be expected to show significant IR activity.

Raman spectroscopy would be ideal for probing the symmetric vibrations of the carbon-carbon bonds. This includes the "breathing" modes of the four phenyl rings and the stretching vibrations of the C=C double bonds within the furan and phenyl groups. beilstein-journals.org These symmetric vibrations involve significant changes in polarizability and thus yield strong Raman signals.

The combination of both techniques provides a more complete picture of the vibrational landscape of this compound. Furthermore, comparing the spectra of TPF in solution versus the solid state can reveal information about intermolecular interactions, such as those that lead to the aggregation-caused quenching observed in fluorescence studies. Changes in vibrational frequencies, peak broadening, or the appearance of new bands in the solid-state spectra can indicate restricted rotational or vibrational freedom due to crystal packing forces. researchgate.net

Table 2: Expected Vibrational Mode Activity for this compound

| Vibrational Mode | Primary Detection Method | Rationale |

|---|---|---|

| C-O-C Stretch (Furan Ring) | IR Spectroscopy | Involves a significant change in the molecular dipole moment. tanta.edu.eg |

| Symmetric Phenyl Ring Breathing | Raman Spectroscopy | Causes a large change in polarizability with minimal change in dipole moment. beilstein-journals.org |

| C=C Stretching (Furan/Phenyl) | Raman & IR Spectroscopy | Raman active due to polarizability change; IR active in cases of asymmetry. |

| C-H Stretching (Phenyl Rings) | IR & Raman Spectroscopy | Both techniques can detect these modes, providing complementary information. |

| Low-Frequency Phonon Modes | Raman Spectroscopy | In the solid state, intermolecular lattice vibrations (phonons) are often observable at low frequencies. wikipedia.org |

Photophysical Phenomena and Molecular Aggregation Studies

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) in Tetraphenylfuran

The photophysical behavior of luminogenic materials in the aggregated state is a critical aspect of their potential applications. While many chromophores suffer from aggregation-caused quenching (ACQ), a phenomenon where emission intensity decreases upon aggregation, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite effect. pku.edu.cn this compound (TPF), a propeller-shaped molecule, is a notable example that, contrary to structurally similar AIEgens, predominantly displays ACQ. researchgate.netrsc.org

Experimental Observations of Aggregation-Caused Quenching in this compound

Experimental studies have consistently demonstrated that this compound (TPF) undergoes aggregation-caused quenching. In dilute tetrahydrofuran (B95107) (THF) solution, TPF is significantly emissive, with a reported fluorescence quantum yield (Φf) of 0.40. nih.gov However, upon aggregation, its emission is almost entirely extinguished. nih.gov

For instance, in THF/water mixtures, as the water fraction (a poor solvent for TPF) increases, the formation of nanoaggregates leads to a complete loss of fluorescence. nih.gov This quenching is attributed to a dramatic increase in the rate of nonradiative decay processes in the aggregated state compared to the solution phase. Experimental data indicates the nonradiative decay rate constant (knr) surges from 8.8 × 10⁸ s⁻¹ in solution to 166 × 10⁸ s⁻¹ in the aggregate phase. nih.gov Concurrently, the radiative decay rate constant (kr) decreases from 5.88 × 10⁸ s⁻¹ to 0.67 × 10⁸ s⁻¹. nih.gov

The absorption spectrum of TPF in THF solution shows a primary band around 327 nm, with fluorescence peaking at approximately 383 nm. researchgate.netmdpi.com Notably, the emission energy does not significantly shift upon crystallization, but the fluorescence is effectively lost, confirming the ACQ behavior. researchgate.netnih.gov

Table 1: Photophysical Properties of this compound (TPF) in Solution vs. Aggregated State

| Property | In THF Solution | In Aggregate Phase |

| Fluorescence Quantum Yield (Φf) | 0.40 | ~0.0 |

| Radiative Decay Rate (kr) | 5.88 × 10⁸ s⁻¹ | 0.67 × 10⁸ s⁻¹ |

| Nonradiative Decay Rate (knr) | 8.8 × 10⁸ s⁻¹ | 166 × 10⁸ s⁻¹ |

| Absorption (λabs) | ~327 nm | - |

| Emission (λem) | ~383 nm | - |

| Data sourced from references researchgate.netnih.gov. |

Comparative Analysis with Related Propeller-Shaped Molecules (e.g., Tetraphenylthiophene (B167812), Tetraphenylsilole)

The ACQ behavior of TPF is particularly striking when compared to its structural analogs, tetraphenylsilole (TPS) and tetraphenylthiophene (TPT). researchgate.netresearchgate.net While all three are propeller-shaped molecules, their photophysical responses to aggregation differ significantly.

Tetraphenylsilole (TPS) is a quintessential AIEgen. researchgate.net It is virtually non-emissive in solution but becomes a strong emitter in the aggregated state. This is primarily attributed to the Restriction of Intramolecular Rotation (RIR) mechanism, where the phenyl rotors, free to rotate and dissipate energy nonradiatively in solution, are locked in the solid state, thus opening a radiative decay channel. researchgate.netchemistryjournal.net

Tetraphenylthiophene (TPT) exhibits a weak AIE effect. researchgate.netacs.org It has a negligible fluorescence quantum yield in solution (e.g., ~0.023 in THF), which only slightly increases upon aggregation. acs.org Theoretical studies suggest that while intramolecular motions are restricted upon aggregation, efficient intersystem crossing to triplet states provides a persistent nonradiative decay pathway, limiting its emission efficiency. acs.org

This compound (TPF) , in contrast, shows pronounced ACQ. nih.govmdpi.com It is the only member of this family with a significant emission efficiency in solution (Φf = 0.40), which is then quenched upon aggregation. nih.gov This divergent behavior suggests that mechanisms beyond the simple RIR model are at play, pointing towards the critical role of intermolecular interactions and crystal packing in dictating its solid-state photophysics. mdpi.com

Table 2: Comparative Photophysical Behavior of Propeller-Shaped Molecules

| Compound | Behavior in Solution | Behavior in Aggregate/Solid State | Dominant Phenomenon |

| Tetraphenylsilole (TPS) | Non-emissive | Highly emissive | Aggregation-Induced Emission (AIE) |

| Tetraphenylthiophene (TPT) | Weakly emissive (Φf ~ 0.023) | Weakly emissive (Φf ~ 0.06) | Weak AIE |

| This compound (TPF) | Emissive (Φf ~ 0.40) | Non-emissive (Φf ~ 0.0) | Aggregation-Caused Quenching (ACQ) |

| Data sourced from references nih.govresearchgate.netresearchgate.netacs.org. |

Mechanistic Understanding of Quenching Pathways

The unique ACQ characteristic of TPF stems from a combination of intramolecular properties and, crucially, intermolecular phenomena that become dominant in the aggregated state.

Role of Restriction of Intramolecular Rotation (RIR) in Solid State Photophysics

The Restriction of Intramolecular Rotation (RIR) model is the cornerstone for explaining AIE in many propeller-shaped molecules like TPS. researchgate.netchemistryjournal.net In solution, the phenyl rings can rotate freely, providing a nonradiative pathway for the excited state to decay. Upon aggregation, these rotations are physically hindered, blocking this pathway and forcing the molecule to decay radiatively.

In TPF, while aggregation does restrict the rotation of its phenyl rings, this effect is not sufficient to induce emission. researchgate.net The quenching of fluorescence in the solid state indicates that even with RIR in effect, more potent nonradiative decay channels are opened or enhanced upon aggregation. researchgate.netmdpi.com This suggests an interplay between intramolecular factors and strong intermolecular coupling effects that ultimately dictate the photophysical outcome. mdpi.com

Intermolecular Interactions and Crystal Packing Effects on Nonradiative Decay

The primary reason for TPF's ACQ behavior lies in its crystal packing and the resulting intermolecular interactions. mdpi.com Compared to its analogs, TPF has a more planar molecular structure. nih.gov This planarity allows for a more compact crystal packing arrangement, facilitating strong intermolecular π-π interactions between the central furan (B31954) rings of adjacent molecules. mdpi.comresearchgate.net

This close and ordered packing creates efficient pathways for nonradiative decay that are absent in the isolated molecules in solution. mdpi.com The strong electronic coupling between neighboring molecules in the crystal lattice promotes the formation of non-emissive states or enhances the rate of energy transfer to quenching sites, leading to the observed fluorescence quenching. nih.govmdpi.com In contrast, the less planar structures of AIE-active molecules often lead to looser packing that prevents such strong π-π interactions, thereby suppressing these intermolecular quenching pathways. researchgate.net

Exciton (B1674681) Dynamics and Energy Transfer in Aggregated States

In the aggregated state of TPF, the excited-state energy, or exciton, is not localized on a single molecule but can move between the closely packed molecules. mdpi.comacs.org This exciton transport is a critical factor in the quenching mechanism.

Theoretical calculations show that the TPF crystal features larger exciton couplings and significantly faster exciton hopping rates compared to TPT. mdpi.com The rate of exciton hopping in TPF is estimated to be approximately 60 times faster than in TPT. mdpi.com This rapid exciton migration allows the excitation energy to efficiently explore the crystal lattice until it reaches a defect or quenching site, where it decays nonradiatively. mdpi.comresearchgate.net The combination of a more planar structure, compact packing, and consequently faster exciton dynamics creates highly efficient intermolecular nonradiative pathways that overwhelm any potential emission, resulting in the pronounced ACQ observed in this compound. mdpi.com

Pressure-Induced Emission Enhancement (PIEE) and Mechanochromic Luminescence

This compound (TPF) is a propeller-shaped molecule that, unlike some of its structural analogues, typically exhibits aggregation-caused quenching (ACQ) rather than aggregation-induced emission (AIE). mdpi.comnih.govresearchgate.net Its response to mechanical pressure, a phenomenon known as piezochromism or mechanochromic luminescence, has been a subject of comparative investigation.

Experimental studies reveal that TPF does not show significant pressure-induced emission enhancement (PIEE). mdpi.comacs.org In fact, upon crystallization into nanoaggregates, its fluorescence, which is significant in solution (quantum yield of 0.40), is almost entirely quenched. mdpi.com This quenching is attributed to an increase in nonradiative decay pathways and, to a lesser degree, a decrease in radiative decay upon aggregation. mdpi.comresearchgate.net While the steric volume of TPF does decrease under a certain range of applied external pressure, it does not translate into an emissive response, setting it apart from piezoemissive materials. mdpi.com

Investigations into aryl-substituted tetraphenylfurans have shown "turn-on" mechanochromic behavior, but with an unusual blueshift in fluorescence upon grinding. nih.govupc.edu.pe This contrasts with the significant redshift observed in related ring-opened enedione derivatives. nih.govupc.edu.pe The solid-state optical properties of TPF derivatives are highly dependent on the molecular packing and the nature of any substituents. nih.govupc.edu.pe

A comparative study with 2,3,4,5-tetraphenylthiophene (TPT) highlights the distinct piezoresponsive behavior of TPF. acs.orgnih.govacs.org While TPT exhibits PIEE in a specific pressure range (0.98–5.71 GPa), the emission of TPF decreases under pressure. acs.org This difference is attributed to the distinct changes in intermolecular interactions under pressure. In TPT, pressure induces the formation of new hydrogen bonds that restrict the rotation of the phenyl rings, thereby suppressing nonradiative decay and enhancing emission. acs.org Beyond this pressure range, deformation of the intermolecular networks leads to a decrease in emission. acs.org In contrast, the molecular arrangement of TPF in its crystal structure does not facilitate similar pressure-induced restrictions of intramolecular motion that would lead to enhanced emission.

| Compound | Response to Pressure | Underlying Mechanism | Reference |

|---|---|---|---|

| This compound (TPF) | Emission quenching | Ineffective restriction of nonradiative decay pathways upon pressure application. | mdpi.comacs.org |

| Tetraphenylthiophene (TPT) | Pressure-Induced Emission Enhancement (PIEE) up to 5.71 GPa | Formation of new intermolecular hydrogen bonds restricts phenyl ring rotation, suppressing nonradiative decay. | acs.org |

The molecular packing arrangement in the crystalline state is a critical determinant of a material's piezoresponsive luminescence. acs.orgnih.govresearchgate.net A "V-shape" molecular arrangement has been identified as a key factor for observing Pressure-Induced Emission Enhancement (PIEE). acs.orgnih.govresearchgate.net This type of packing is characterized by weak π–π interactions between adjacent molecules. acs.orgnih.gov

In the case of 2,3,4,5-tetraphenyl-1,3-cyclopentadiene (TPC) and tetraphenylthiophene (TPT), which are known to exhibit PIEE, the molecules adopt a V-shape packing along the b-axis of the crystal. researchgate.net This arrangement minimizes strong intermolecular π–π stacking. acs.orgnih.gov In stark contrast, this compound (TPF) crystals exhibit a parallel stacking arrangement along the b-axis. researchgate.net This parallel packing allows for more effective interactions between the central aromatic rings, which is believed to contribute to its aggregation-caused quenching behavior. mdpi.com

The hypothesis is that materials with a V-shape arrangement and weak initial π–π interactions are more likely to exhibit PIEE. acs.orgnih.govresearchgate.net Under pressure, the molecules can be pushed closer together, restricting intramolecular rotations and vibrations—key nonradiative decay pathways—without inducing significant quenching from excessive π–π stacking. The parallel stacking in TPF, however, suggests that pressure would likely increase the already significant π–π interactions, leading to enhanced nonradiative decay and quenching of luminescence. acs.org This distinction in crystal packing provides a structural basis for understanding why TPT is piezo-emissive while TPF is not, and it offers a design strategy for new PIEE materials based on controlling the molecular arrangement. acs.orgnih.govresearchgate.net

| Compound | Crystal Packing Style | Piezoresponsive Behavior | Reference |

|---|---|---|---|

| This compound (TPF) | Parallel stacking | No PIEE; Aggregation-Caused Quenching | researchgate.net |

| Tetraphenylthiophene (TPT) | V-shape | Exhibits PIEE | researchgate.net |

| Tetraphenyl-1,3-cyclopentadiene (TPC) | V-shape | Exhibits PIEE | researchgate.net |

Excited State Relaxation Pathways

The photophysical behavior of this compound is governed by the complex interplay of its excited singlet (S) and triplet (T) states. mdpi.comnih.gov Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). In solution, TPF shows a significant fluorescence quantum yield, indicating that radiative decay from the S₁ state to the ground state (S₀) is a competitive pathway. mdpi.com

However, in the solid state, the fluorescence is quenched. mdpi.comresearchgate.net Theoretical calculations suggest that a fraction of the excited singlet state population can be transferred to the triplet manifold (T₂ state). mdpi.comnih.govdntb.gov.ua This process, known as intersystem crossing, competes with fluorescence. mdpi.com Following internal conversion from T₂ to the lowest triplet state (T₁), the molecule can then decay nonradiatively back to the ground state (S₀) as the S₀–T₁ crossing is accessible. mdpi.com

The dynamics between the singlet and triplet states are influenced by their respective energies and the spin-orbit coupling between them. mdpi.comnih.gov For TPF, the spin-orbit couplings between the relevant singlet and triplet states are relatively small, suggesting that the population transfer to the triplet manifold is a comparatively slow process. mdpi.comnih.govdntb.gov.ua In the solid state, the deactivation of the excited state in TPF is also significantly influenced by intermolecular processes, such as exciton hopping, which can be more efficient due to the compact crystal packing. mdpi.com The interplay between intramolecular singlet-triplet dynamics and intermolecular exciton mechanisms ultimately dictates the low emission efficiency of TPF in the condensed phase. mdpi.com

Intersystem crossing (ISC) and internal conversion (IC) are two primary nonradiative de-excitation processes. libretexts.orgwikipedia.org IC is a transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), while ISC involves a change in spin multiplicity (e.g., S₁ → T₁). libretexts.orgwikipedia.org

For this compound, theoretical studies indicate that direct internal conversion from the first excited singlet state (S₁) to the ground state (S₀) is hindered by a significant energy barrier in both the gas phase and the solid state. mdpi.comnih.gov This suggests that IC is not the primary nonradiative pathway responsible for the observed fluorescence quenching in the solid state. mdpi.com

Instead, intersystem crossing from the S₁ state to a higher triplet state (T₂) is considered a more accessible nonradiative channel. mdpi.com The near-degeneracy of the S₁ and T₂ states at certain geometries enhances the probability of this transition. mdpi.com The calculated ISC rate (k_ISC) for the S₁ → T₂ transition is on the order of 10⁸ s⁻¹. mdpi.com Once the T₂ state is populated, it can undergo rapid internal conversion to the T₁ state. From T₁, the system can then cross back to the S₀ ground state, completing the nonradiative decay cycle. mdpi.com The efficiency of these ISC and subsequent IC processes contributes to the depletion of the emissive S₁ state population, leading to the characteristic aggregation-caused quenching of TPF. mdpi.com

Conical intersections are points of degeneracy between two electronic potential energy surfaces, and they act as efficient funnels for rapid nonradiative decay. core.ac.ukrsc.org The accessibility of these intersections is a key factor in determining the fluorescence quantum yield of a molecule. mdpi.com

In the case of this compound, the primary intramolecular nonradiative decay pathway is thought to involve the elongation of the C-O bond in the furan ring. mdpi.com This stretching coordinate leads to crossings between the excited and ground states. However, calculations show that there is a high energy barrier (approximately 1 eV) to reach the critical crossing point between the ππ* excited state and a dissociative πσ* state. mdpi.com This barrier effectively blocks the population of the πσ* state and prevents access to the S₀/S₁ conical intersection in both solution and the solid state. mdpi.com

The restriction of access to this conical intersection (a concept related to the RACI model) is one reason why TPF is fluorescent in solution. mdpi.com However, the quenching in the solid state is not primarily due to the increased accessibility of this intramolecular channel. Instead, as previously mentioned, intermolecular processes and alternative nonradiative pathways involving the triplet manifold become dominant. mdpi.com While the direct S₀/S₁ conical intersection is inaccessible, the system can still decay nonradiatively through a pathway involving intersystem crossing to the triplet manifold and a subsequent crossing from the T₁ state to the S₀ ground state. mdpi.comnih.gov This highlights that even when a primary conical intersection is blocked, other nonradiative channels can dictate the ultimate photophysical fate of the molecule. mdpi.com

Theoretical and Computational Investigations of Electronic Structure and Dynamics

Quantum Chemical Methodologies

A multi-faceted approach combining various computational methods is often necessary to accurately describe the complex photophysics of tetraphenylfuran, from its ground-state geometry to its excited-state relaxation pathways.

Density Functional Theory (DFT) is a widely used method for determining the electronic structure of many-body systems. wikipedia.org For this compound, DFT calculations, particularly with the B3LYP functional and the 6-31G(d,p) basis set, have been employed to optimize the geometry and calculate harmonic vibrational frequencies of the ground state (S₀). rsc.org To investigate excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension. wikipedia.org This method has been applied to TPF to explore the first singlet excited state (S₁). rsc.org

Functionals such as ωB97X-D have been used with the 6-31G(d) basis set to optimize the geometries of the ground (S₀) and first excited (S₁) states. mdpi.com These calculations are crucial for understanding the absorption and emission properties of the molecule. mdpi.com For instance, TD-DFT calculations have been performed to determine vertical absorption and emission energies, which can then be compared with experimental spectra. mdpi.com Studies have shown that TD-DFT, using functionals like B3LYP and ωB97X-D, can reasonably predict the excitation and emission energies of TPF. mdpi.com The choice of functional can be critical; for example, the TD-B3LYP/6-31G(d) level of theory was selected in one study for its better agreement with experimental emission energies. mdpi.com

While TD-DFT is effective for many systems, it can be inadequate for situations involving significant electron correlation or near-degeneracies between electronic states, such as at conical intersections. dipc.org In these cases, multireference methods are required. dipc.org For this compound, the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) has been utilized. mdpi.com

These calculations, specifically using the MS-3-CASPT2/CASSCF(10,10)/6-31G(d) level of theory, provide a more accurate description of the potential energy surfaces of multiple electronic states simultaneously. mdpi.com The active space for TPF typically includes a combination of π orbitals and the bonding/antibonding sigma orbitals of the C-O bond (e.g., CASSCF(10,10)). mdpi.comqmul.ac.uk This approach is essential for correctly describing bond-breaking processes and nonradiative decay pathways, such as those involving C-O bond elongation. mdpi.com The CASPT2 method is often used to compute energies for geometries optimized at a different level of theory, like CASSCF or TD-DFT. mdpi.comsandiego.edu The use of an imaginary shift is a common technique in CASPT2 calculations to handle potential intruder state problems. qmul.ac.uk

To investigate the properties of this compound in a condensed phase, such as a crystal, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. mpg.denih.gov This approach treats a chemically significant part of the system with a high-level quantum mechanical method while the surrounding environment is described by a more computationally efficient molecular mechanics force field. mpg.denih.gov

In studies of crystalline TPF, the central molecule is treated as the QM region, while the surrounding molecules in the crystal lattice constitute the MM region. mdpi.com The ONIOM(QM:MM) method has been used, where the QM part is described by TD-DFT (e.g., ωB97X-D/6-31G(d)) and the MM part by a force field like Amber. mdpi.com This setup allows for geometry optimizations of the Franck-Condon and S₁ states within the crystal environment, accounting for electrostatic embedding where the MM point charges polarize the QM region's electron density. mdpi.commpg.de For more complex phenomena like locating minimum energy conical intersections (MECI) or intersystem crossings in the solid state, the QM region might be described at the SA-2-CASSCF(10,10)/6-31G(d) level. mdpi.com

Simulation of Photophysical Properties

Computational simulations are instrumental in detailing the photophysical events that occur after light absorption, including the energies of excited states and the probabilities of various decay channels.

A key aspect of computational studies on TPF is the calculation of excited state energies to predict absorption and emission spectra. mdpi.com Various methods have been benchmarked for this purpose. The experimental absorption spectrum for TPF in THF solution shows a strong band at 327 nm, with fluorescence peaking at 383 nm. researchgate.net Computational methods aim to reproduce these values.

Calculations show that both single-reference (TD-DFT, RI-CC2) and multi-reference (CASPT2/CASSCF) methods can reasonably predict the excitation and emission energies. mdpi.com The environment (vacuum, solution, or crystal) has a negligible effect on the calculated energies, which aligns with experimental observations that emission energy does not shift upon crystallization. mdpi.com

Transition probabilities are governed by factors like oscillator strengths for radiative decay and spin-orbit couplings (SOCs) for non-radiative intersystem crossing (ISC) between singlet and triplet states. mdpi.com The SOCs between the first few singlet (S₀, S₁, S₂) and triplet (T₁, T₂, T₃) states have been computed at relevant geometries using CASSCF wave functions. mdpi.com For TPF, the calculated SOC values between S₁ and T₂ are small (0.11 cm⁻¹ in gas phase and 0.18 cm⁻¹ in crystal), suggesting that intersystem crossing is a relatively slow process. mdpi.com The rate of ISC (k_ISC) from S₁ to T₂ was estimated to be on the order of 10⁸ s⁻¹. mdpi.com

The analysis of potential energy surfaces (PES) is crucial for understanding the photorelaxation dynamics of a molecule. wikipedia.orglibretexts.org A PES maps the energy of the molecule as a function of its geometric parameters. libretexts.orgnsf.gov For this compound, the PES for the ground and low-lying singlet and triplet excited states have been explored to identify the most likely nonradiative decay pathways. mdpi.com

The minimum energy nonradiative pathway is associated with the elongation of the furan (B31954) C-O bond. mdpi.com However, calculations reveal a significant energy barrier of approximately 1 eV to reach a crossing between the S₁ (ππ) state and a πσ state. mdpi.com This high barrier effectively blocks the pathway to the S₁/S₀ conical intersection, which would otherwise provide a very efficient channel for returning to the ground state nonradiatively. mdpi.com This blockage is present in both the gas phase and the solid state. mdpi.com

With the direct internal conversion to S₀ hindered, the excited state population has an alternative route through the triplet manifold. mdpi.com After excitation to S₁, the system can undergo intersystem crossing (ISC) to populate the second triplet state (T₂). mdpi.com This is followed by rapid internal conversion (IC) to the lowest triplet state (T₁). From the T₁ state, the system can decay nonradiatively to the ground state (S₀) because the T₁-S₀ crossing is accessible. mdpi.com This multi-step process involving triplet states is considered a key deactivation pathway for this compound. mdpi.com

Advanced Computational Dynamics

Nonadiabatic molecular dynamics (NAMD) simulations are powerful computational tools used to model the time evolution of molecular systems in their excited states, particularly when transitions between different electronic potential energy surfaces are involved. q-chem.comscispace.com For this compound, NAMD simulations have been instrumental in mapping the specific nonradiative relaxation pathways that lead to its characteristic emission quenching in the solid state. mdpi.com

These simulations reveal that after photoexcitation to the first singlet excited state (S1), TPF has access to efficient nonradiative decay channels that compete with fluorescence. A key pathway involves significant structural deformation centered on the furan ring. mdpi.com Specifically, simulations show that the molecule can evolve along a reaction coordinate defined by the elongation of a carbon-oxygen (C-O) bond within the furan ring. mdpi.com

This C-O stretching leads the system towards a conical intersection, a point of degeneracy between two electronic states, which acts as a funnel for rapid internal conversion. The minimal energy pathway connects the Franck-Condon region to a S1–S0 minimum energy conical intersection (MECI) at a C-O bond distance of approximately 2.3–2.4 Å. mdpi.com This ring-opening process provides a highly efficient, barrierless pathway for the molecule to return to the ground state (S0) without emitting a photon. mdpi.com

Furthermore, the simulations indicate the involvement of the triplet manifold. There is a crossing point between the S1 state and a triplet state (T1) at a similar C-O distance to the S1/S0 crossing. mdpi.com This allows for intersystem crossing from the singlet manifold to the triplet manifold, which opens up additional nonradiative decay routes back to the ground state. mdpi.com The presence of these efficient intramolecular nonradiative pathways, both internal conversion via C-O bond breaking and intersystem crossing, provides a comprehensive explanation for why TPF is non-emissive in the crystalline phase, a phenomenon known as aggregation-caused quenching. mdpi.com

Machine learning (ML) is rapidly emerging as a transformative tool in computational chemistry, offering the potential to dramatically accelerate molecular dynamics simulations while retaining high accuracy. arxiv.orgnih.gov In the context of photodynamics, ML models, such as neural networks, can be trained on a set of high-level quantum mechanical calculations to predict potential energy surfaces, forces, and nonadiabatic couplings on the fly. chemrxiv.orgrsc.org This approach, often termed ML-accelerated NAMD, allows for the simulation of larger systems over longer timescales than would be feasible with traditional direct dynamics methods. arxiv.orgrsc.org

The general framework involves creating a deep neural Hamiltonian that preserves the fundamental symmetries of the system. arxiv.org This trained model can then be used to propagate the nonadiabatic dynamics, enabling the exploration of complex excited-state phenomena with unprecedented efficiency. nih.gov These methods are being developed and applied to understand processes like exciton (B1674681) transfer in large biological complexes and carrier recombination in semiconductor materials. nih.govchemrxiv.org

While the research groups investigating this compound are actively developing and utilizing machine learning methods for photodynamics, specific studies applying these advanced techniques to TPF have not been prominently reported in the current literature. crespootero.ukorcid.org For instance, ML-driven photodynamics have been successfully used to decode complex processes like singlet fission in other molecular crystals, such as pentacene. orcid.org The application of these powerful ML approaches to this compound represents a promising future direction. Such studies could provide deeper insights into its nonradiative decay mechanisms by enabling more extensive statistical sampling of its dynamic pathways, further refining the understanding of its aggregation-caused quenching behavior.

Chemical Reactivity and Derivatization Studies

Oxidation Reactions of Tetraphenylfuran

The furan (B31954) ring in the this compound molecule is susceptible to oxidation, leading to ring-opened products. The course of the reaction is highly dependent on the nature of the oxidant and the reaction conditions.

This compound can be converted into (Z)-dibenzoylstilbene through a mono-oxygenation process catalyzed by a Lewis acid. organic-chemistry.org In this reaction, molecular oxygen acts as the oxidant in the presence of a catalytic amount of a Lewis acid, such as iodine (I₂) or tin(IV) iodide (SnI₄). organic-chemistry.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures (-78 °C) and under irradiation from a tungsten lamp. organic-chemistry.org This process results in the cleavage of the furan ring and the formation of the diketone product, (Z)-dibenzoylstilbene, with reported yields in the range of 55-65%. organic-chemistry.org This transformation is significant as it does not proceed through the furan endoperoxide intermediate that is typically formed in singlet oxygen oxidations. organic-chemistry.org

When exposed to singlet oxygen (¹O₂), typically generated photochemically, this compound undergoes a [4+2] cycloaddition reaction, which is a type of Diels-Alder reaction. organic-chemistry.orgyoutube.com In this process, the furan ring acts as the diene, and singlet oxygen acts as the dienophile. The initial product of this reaction is a highly unstable endoperoxide (an unsaturated ozonide). organic-chemistry.org This endoperoxide intermediate is generally not isolated but can be chemically trapped or converted into other products. organic-chemistry.org For instance, treatment of the endoperoxide at low temperature with triphenylphosphine (B44618) leads to the formation of (Z)-dibenzoylstilbene. organic-chemistry.org

Functionalization and Derivatization Strategies

The this compound structure can be incorporated into larger molecular architectures or functionalized to create new materials with tailored properties.

Functionalization of this compound can be achieved through electrophilic substitution reactions targeting the pendant phenyl rings. One such reaction is the Friedel-Crafts acylation, which introduces acyl groups onto aromatic rings using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. khanacademy.org Since the furan core of this compound is fully substituted, the acylation reaction would occur on the phenyl substituents. The furan moiety acts as a deactivating group, making the reaction less facile than with benzene, but substitution is still possible under appropriate conditions. The reaction would likely yield a mixture of products, with acylation occurring preferentially at the para-positions of the phenyl rings to minimize steric hindrance. The synthesis of a specific "diacetyl this compound" would involve the introduction of two acetyl groups onto two of the four phenyl rings.

The bulky, rigid structure of this compound makes it an attractive building block for high-performance polymers. Novel aromatic polyimides have been synthesized incorporating a this compound-thiazole moiety. uni.edu The synthetic strategy involves first creating a new diamine monomer, specifically 2,5-bis(4-(2-aminothiazole) phenyl)-3,4-diphenyl furan (BATPDF). uni.edu This monomer, containing the pre-formed this compound unit, is then polymerized with various commercially available aromatic dianhydrides via a two-step process involving polyaddition followed by thermal cyclodehydration. uni.edu This method has been used to produce a series of processable aromatic polyimides with high thermal stability. uni.edursc.org

Structure-Activity and Structure-Property Relationship Studies in Derivatives

The inclusion of the this compound moiety into polymer chains significantly influences the final properties of the material. The bulky, non-coplanar structure of the this compound unit disrupts chain packing and intermolecular interactions. uni.edu This has a profound effect on the solubility and processability of the resulting polymers. For instance, polyimides containing the this compound-thiazole unit exhibit excellent solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). uni.edu

Furthermore, the rigid nature of the this compound core contributes to high thermal stability and high glass transition temperatures (Tg) in its polymer derivatives. uni.edu Studies on polyimides derived from the BATPDF monomer show that these materials possess high glass transition temperatures, ranging from 238 to 252 °C, and excellent thermal stability, with 10% weight loss temperatures occurring between 518 and 609 °C. uni.edu The specific properties can be tuned by selecting different dianhydride co-monomers, demonstrating a clear structure-property relationship. uni.edu In photophysical studies, this compound itself has been shown to exhibit aggregation-caused quenching of fluorescence, a property that is a direct consequence of its molecular structure and how it behaves in an aggregated state.

Data Tables

Table 1: Thermal Properties of Polyimides Derived from this compound-Thiazole Diamine (BATPDF) and Various Dianhydrides. uni.edu

| Dianhydride Co-monomer | Glass Transition Temp. (Tg), °C | 10% Weight Loss Temp. (T10%), °C | Char Yield at 900 °C (%) |

| Pyromellitic dianhydride (PMDA) | 252 | 609 | 65 |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 249 | 572 | 63 |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 244 | 567 | 62 |

| 4,4′-Oxydi(phthalic anhydride) (ODPA) | 238 | 551 | 58 |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 241 | 518 | 59 |

Modulating Photophysical Behavior through Substituent Effects and Core Modifications

The photophysical properties of this compound (TPF) and its derivatives are highly sensitive to structural modifications. The parent TPF molecule, unlike the structurally similar and well-known aggregation-induced emission (AIE) luminogen tetraphenylethene (TPE), surprisingly exhibits an aggregation-caused quenching (ACQ) effect. rsc.orgscispace.comresearchgate.net This phenomenon, where fluorescence intensity diminishes in the aggregated or solid state, is a significant characteristic of TPF. researchgate.net The behavior is attributed to a combination of factors including the restriction of intramolecular rotation (RIR) and the specific conjugation effects within the TPF core. rsc.orgscispace.com

Derivatization of the this compound framework offers a powerful strategy to modulate these photophysical behaviors. By introducing various functional groups onto the phenyl rings or by modifying the central furan core, researchers can systematically tune the compound's emission characteristics. The goal is often to suppress the non-radiative decay pathways that cause ACQ and to enhance solid-state luminescence, potentially inducing AIE characteristics. mdpi.com

Studies on analogous aromatic systems demonstrate that the nature and position of substituents are critical. For instance, in tetraphenylethylene (B103901)–thiophene derivatives, the substitution pattern significantly modulates the photoluminescence quantum yields (PLQYs). nih.gov An ortho-monosubstituted isomer was found to have a much higher solid-state PLQY compared to its meta-counterpart, showcasing the profound impact of regiochemistry. nih.gov Furthermore, increasing the number of substituents does not always lead to enhanced emission; in some cases, it can be detrimental to the PLQY. nih.gov

The introduction of electron-donating or electron-withdrawing groups can drastically alter the electronic structure and, consequently, the emission properties. For example, functionalizing AIE-active molecules like TPE with diethylamino (DEA) groups, which are electron-donating, can shift their behavior from AIE-active to crystallization-induced emission (CIE) active. rsc.org Push-pull derivatives, which contain both electron-donating and electron-withdrawing substituents, often exhibit significantly lower excitation energies and enhanced radical anion generation, which are favorable properties for various applications. chemrxiv.org

Core modifications, such as replacing the furan's oxygen atom with sulfur to form tetraphenylthiophene (B167812) (TPT), also lead to different photophysical outcomes. TPT, while structurally similar to TPF, exhibits a weak AIE effect, in contrast to TPF's ACQ behavior. rsc.orgscispace.com This highlights the crucial role the heteroatom in the five-membered ring plays in dictating the aggregate-state emission properties.

| Compound | Core Structure | Key Substituent(s) | Observed Photophysical Behavior | Reference |

|---|---|---|---|---|

| This compound (TPF) | Furan | None (Phenyl groups) | Aggregation-Caused Quenching (ACQ) | rsc.orgscispace.com |

| Tetraphenylthiophene (TPT) | Thiophene | None (Phenyl groups) | Weak Aggregation-Induced Emission (AIE) | rsc.orgscispace.com |

| DEATPE | Ethene (Analog) | Diethylamino (DEA) | Crystallization-Induced Emission (CIE) | rsc.org |

| 2-TPE-thiophene | Thiophene (Analog) | Tetraphenylethene (ortho-position) | High Solid-State PLQY (52.86%) | nih.gov |

| 3-TPE-thiophene | Thiophene (Analog) | Tetraphenylethene (meta-position) | Lower Solid-State PLQY (13.87%) | nih.gov |

Electronic and Steric Effects of Derivatization

The derivatization of the this compound scaffold introduces distinct electronic and steric effects that are fundamental to tuning its molecular properties. These effects directly influence the molecule's conformation, crystal packing, and ultimately, its photophysical and electrochemical behavior. nih.gov

Electronic Effects: The introduction of substituents with varying electronic natures—either electron-donating (e.g., amino, methoxy) or electron-withdrawing (e.g., cyano, nitro)—alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other aromatic systems, such as porphyrins, have shown that the presence of electron-withdrawing groups enhances the reduction potential of the molecule, both in its ground and excited states. mdpi.comnih.govresearchgate.net This effect becomes more pronounced as the substituent's proximity to the core π-system increases. mdpi.comresearchgate.net Conversely, electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize. This modulation of redox potentials is crucial for designing TPF derivatives for specific applications in organic electronics. researchgate.net

Steric Effects: The size and position of substituents impose steric constraints that can force the phenyl rings to twist relative to the central furan core. This twisting, or dihedral angle, disrupts the π-conjugation across the molecule. nih.gov While strong conjugation is often desired, controlled disruption can be beneficial. For instance, the propeller-like, twisted structure of AIE-active molecules is a direct result of steric hindrance, which prevents planarization and strong intermolecular π-π stacking in the solid state, thereby inhibiting a primary non-radiative decay pathway. researchgate.net In methyl-substituted dihydrophenazines, intramolecular steric hindrance can be manipulated to control molecular flexibility and fluorescent properties. researchgate.net The interplay between steric demands and electronic effects determines the final molecular geometry and connectivity, which is particularly significant for molecules with flexible coordination environments. nih.gov The steric bulk of substituents in the bay regions of a tribenzotriquinacene core, for example, was found to be a significant, though secondary, factor controlling cyclization reactions compared to electronic effects. rsc.org

| Effect Type | Substituent Type | Impact on Molecular Properties | Resulting Photophysical Outcome | Reference |

|---|---|---|---|---|

| Electronic | Electron-Withdrawing (e.g., -CN, -NO₂) | Lowers HOMO/LUMO levels; increases reduction potential. | Can facilitate charge transfer; may cause red-shift in emission. | mdpi.comnih.gov |

| Electronic | Electron-Donating (e.g., -NH₂, -OCH₃) | Raises HOMO/LUMO levels; decreases oxidation potential. | Can enhance electron density of the core; may cause blue-shift or enhance fluorescence. | nih.gov |

| Steric | Bulky Groups (e.g., -t-butyl, methyl groups at ortho positions) | Increases dihedral angles between phenyl rings and furan core; disrupts planarity. | Restricts intramolecular rotation; can inhibit π-π stacking and promote AIE. | researchgate.netresearchgate.net |

| Steric | Small/Planar Groups | Allows for a more planar conformation. | May lead to stronger π-π interactions in aggregates, potentially causing ACQ. | researchgate.net |

Advanced Material Applications and Functionalization

Organic Electronic and Optoelectronic Devices

The unique photophysical properties of tetraphenylfuran and its derivatives have positioned them as promising candidates for applications in organic electronic and optoelectronic devices. Their high fluorescence quantum yields in the solid state, a consequence of the aggregation-induced emission (AIE) phenomenon, make them particularly suitable for devices where emission from solid films is required.

Applications in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic molecules to generate light upon the application of an electric current. oled.com The basic structure of an OLED consists of several organic layers sandwiched between two electrodes. oled.comjmaterenvironsci.com When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. oled.com These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then release their energy as light. oled.com

While this compound itself has been investigated, its derivatives often exhibit more desirable characteristics for OLED applications. For instance, some this compound derivatives have been explored as emitters in the emissive layer of OLEDs. Their AIE properties are advantageous as they can mitigate the aggregation-caused quenching (ACQ) effect, a common issue with many traditional fluorescent dyes that see their emission efficiency decrease in the solid state. rsc.orgresearchgate.net This allows for the fabrication of highly efficient OLEDs.

The performance of OLEDs is evaluated based on several parameters, including external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected. Non-doped OLEDs utilizing luminogens with through-space charge transfer have demonstrated impressive performance, with maximum external quantum efficiencies reaching up to 12.7% and minimal efficiency roll-off at high brightness. frontiersin.org

Table 1: Key Components of a Typical OLED Structure

| Component | Function |

| Substrate | Provides mechanical support for the device. |

| Anode | Injects holes into the organic layers. |

| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. oled.com |

| Hole Transport Layer (HTL) | Transports holes to the emissive layer. oled.com |

| Emissive Layer (EML) | The layer where electrons and holes recombine to produce light. oled.com |

| Electron Transport Layer (ETL) | Transports electrons to the emissive layer. oled.com |

| Cathode | Injects electrons into the organic layers. oled.com |

Role in Thermally Activated Delayed Fluorescence (TADF) Materials

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, which can significantly enhance the efficiency of OLEDs. nih.gov In conventional fluorescent materials, only singlet excitons (25% of the total) can decay radiatively to produce light, while triplet excitons (75%) are wasted. frontiersin.orgnih.gov TADF materials overcome this limitation by enabling the conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govresearchgate.net

This process is efficient when the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is small. sioc-journal.cnmdpi.com Materials designed with donor-acceptor architectures can facilitate this small energy gap. researchgate.netsioc-journal.cn While this compound itself is not a classic TADF molecule, its core structure can be incorporated into larger molecules designed for TADF applications. These molecules often feature electron-donating and electron-accepting moieties to induce the necessary charge transfer character in the excited state. researchgate.net